1-(2,5-Difluorophenyl)ethanol
Overview
Description
“1-(2,5-Difluorophenyl)ethanol” is an aromatic alcohol molecule. It is a colorless to pale-yellow liquid . The IUPAC name for this compound is “2-(2,5-difluorophenyl)ethanol” and it has a molecular weight of 158.15 .
Synthesis Analysis
The synthesis of “this compound” can be achieved by the reaction of sodium borohydride with an ethanol solution of 1-(4-fluoro-2-methylphenyl)ethanone. The mixture is stirred at room temperature for 30 minutes. After the completion of the reaction, the reaction mixture liquid is concentrated under reduced pressure. Water is added, and the resultant mixture is extracted with ethyl acetate. The organic phase is washed with saturated brine, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is subjected to silica gel column chromatography (eluting solvent: hexane:ethyl acetate = 90:10 to 69:31 (V/V)), and the fraction containing the target compound is concentrated under reduced pressure to give the title compound .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8F2O . The InChI code for this compound is 1S/C8H8F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 .Physical and Chemical Properties Analysis
“this compound” is a colorless to pale-yellow liquid . It has a molecular weight of 158.15 . The storage temperature is room temperature .Scientific Research Applications
Chiral Intermediate in Pharmaceutical Synthesis
"1-(2,5-Difluorophenyl)ethanol" and its related compounds have been extensively studied for their role as chiral intermediates in pharmaceutical synthesis. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. A ketoreductase (KRED) based enzymatic process has been developed for its preparation, offering high conversion rates and enantiomeric excess, highlighting its industrial applicability and environmental sustainability (Guo et al., 2017). Similarly, (S)-1-(2-chlorophenyl)ethanol, a key intermediate of L-cloprenaline used for asthma relief, has been synthesized through the submerged culture of Alternaria alternata, showing high conversion and yield (E. B. Kurbanoğlu et al., 2009).
Biocatalytic Synthesis
Significant research has been conducted on the biocatalytic synthesis of similar compounds. For example, single mutations in ketoreductase ChKRED20 enhanced the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, a drug intermediate, by improving its activity and stability (F. Zhao et al., 2017). Another study developed a bioprocess using recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to its alcohol form, achieving high yield and enantioselectivity (Ying Chen et al., 2019).
Crystallography and Chemical Structure Analysis
Crystallography has played a role in understanding the structures of related compounds. For instance, the X-ray structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was determined, providing insights into its crystallization and molecular interactions (M. Percino et al., 2008).
Coordination Chemistry and Catalysis
Research into the coordination chemistry of compounds like cyclic trimeric perfluoro-o-phenylenemercury with ethanol has been conducted. These studies delve into the complex formation and structural analysis, contributing to the understanding of mercury-containing anticrowns and their interactions with ethanol (I. A. Tikhonova et al., 2009).
Photochromism in Mixed Crystals
The photochromic properties of mixed crystals containing derivatives of diarylethenes, including 1-(2,4-difluorophenyl)-ethanol related compounds, have been investigated. This research is significant for applications in materials science where light-induced color changes are desired (Shizuka Takami et al., 2007).
Oxidation Kinetics in Lignin Model Compounds
Studies have also explored the oxidation kinetics of lignin model compounds, such as 1-(3,4-Dimethoxyphenyl)ethanol, with chlorine dioxide. These findings have implications for the bleaching process in pulp and paper industries and understanding environmental pollution in elemental chlorine-free bleaching (Shuangxi Nie et al., 2014).
Impact on Neuronal Membranes
The effect of ethanol on the physical properties of neuronal membranes has been a topic of research. Investigations into how ethanol affects the fluidity and protein distribution in neuronal membranes can contribute to understanding the anesthetic actions of ethanol (M. Bae et al., 2005).
Bioreduction of Acetophenone Derivatives
The asymmetric bioreduction of various acetophenone derivatives to their corresponding alcohols, including compounds similar to this compound, has been extensively researched. These studies have implications for the synthesis of chiral intermediates used in pharmaceuticals (Pu Wang et al., 2011).
Extraction and Separation Techniques
Research has been conducted on the extraction of alcohols from water using ionic liquids, which can be applied to compounds like this compound. This work is crucial for developing more efficient and environmentally friendly separation techniques in the pharmaceutical and biochemical industries (A. Chapeaux et al., 2008).
Safety and Hazards
The safety information for “1-(2,5-Difluorophenyl)ethanol” indicates that it has a GHS07 pictogram. The hazard statements include H302, H315, H319. The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPAVJXGLFKACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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